CCR4 Antagonist Activity of 2-(3-Bromophenyl)pyrimidine Derivatives Compared to Benchmark Compound 1
Trisubstituted pyrimidine amide derivatives containing the 2-(3-bromophenyl)pyrimidine scaffold exhibit CCR4 antagonism comparable to or exceeding that of the established benchmark Compound 1. Compounds 6c, 12a, and 12b demonstrate IC50 values of 0.064 μM, 0.077 μM, and 0.069 μM, respectively, relative to Compound 1's IC50 of 0.078 μM [1].
| Evidence Dimension | CCR4 antagonism (chemotaxis inhibition) |
|---|---|
| Target Compound Data | IC50 = 0.064 μM (6c), 0.077 μM (12a), 0.069 μM (12b) |
| Comparator Or Baseline | Compound 1: IC50 = 0.078 μM |
| Quantified Difference | 6c: 18% improvement in potency; 12a: equivalent potency; 12b: 12% improvement |
| Conditions | Chemotaxis inhibition assay; human CCR4 |
Why This Matters
This demonstrates that 2-(3-bromophenyl)pyrimidine-based analogs can match or surpass the potency of a known CCR4 antagonist, justifying selection for immunology and oncology lead optimization programs.
- [1] Gong Y, et al. Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Derivatives as CCR4 Antagonists. Molecules. 2014;19(3):3236-3254. doi:10.3390/molecules19033236 View Source
